Chloroiodomethane-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloroiodomethane-D2 is a useful isotopically labeled research compound . It is used in pharmaceutical testing .

Synthesis Analysis

Chloroiodomethane-D2 can be synthesized from Dichloromethane and Sodium Iodide in DMF . It is also used in cyclopropanation (Simmon-Smith reaction), where it often replaces diiodomethane because of higher yields and selectivity .

Molecular Structure Analysis

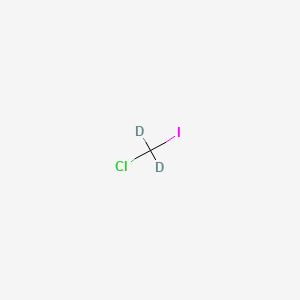

The molecular formula of Chloroiodomethane-D2 is CD2ClI . The average mass is 178.396 Da .

Chemical Reactions Analysis

Chloroiodomethane is used in cyclopropanation (Simmon-Smith reaction), where it often replaces diiodomethane because of higher yields and selectivity . It is also used in Mannich reaction, aminomethylation, epoxidation, ring opening and addition to terminal alkenes . It reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

Physical And Chemical Properties Analysis

Chloroiodomethane-D2 is a yellow liquid . It has a molecular weight of 178.39 . It is soluble in Chloroform and Methanol . It should be stored at 2-8°C .

Applications De Recherche Scientifique

Environmental Analysis

Chloroiodomethane-D2 is used in environmental analysis . It’s a stable compound that can be stored at room temperature away from light and moisture . This makes it suitable for use in environmental studies where accurate and reliable data is crucial.

Synthetic Intermediates

This compound serves as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this case, Chloroiodomethane-D2 can be used to produce other chemicals in a laboratory or industrial setting.

Alkylation Reagent

Chloroiodomethane-D2 is used as an alkylation reagent . Alkylation is a process where an alkyl group is transferred from one molecule to another. This is a common reaction in organic chemistry and is used in the production of many different types of chemicals.

Stabilization with Copper

The compound is often stabilized with copper . This is done to prevent the compound from reacting with other substances in its environment. The copper acts as a barrier, protecting the Chloroiodomethane-D2 from unwanted reactions.

Research Use

Chloroiodomethane-D2 is used for research purposes . Its properties make it a valuable tool in various scientific investigations. For example, it can be used in experiments to understand the behavior of similar compounds under different conditions.

Synthesis from Dichloromethane and Sodium Iodide

Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide . This synthesis method was described in a study published in the Bulletin of the Chemical Society of Japan . This provides a convenient way to produce Chloroiodomethane-D2 for various applications.

Safety and Hazards

Chloroiodomethane-D2 is considered hazardous. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, avoiding breathing mist or vapors . It should be stored in a well-ventilated place, kept container tightly closed and stored locked up .

Mécanisme D'action

Target of Action

Chloroiodomethane-D2, also known as Chloromethyl iodide , is primarily used in organic synthesis Instead, it’s used as a reagent in chemical reactions, where it interacts with various chemical entities depending on the specific reaction .

Mode of Action

Chloroiodomethane-D2 is used in several types of chemical reactions. For instance, it’s used in the Simmon-Smith reaction, a type of cyclopropanation . In this reaction, Chloroiodomethane-D2 interacts with its targets (alkenes) to form a three-membered ring structure, cyclopropane . It’s also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Biochemical Pathways

As a chemical reagent, Chloroiodomethane-D2 doesn’t participate in biochemical pathways in the same way that a drug or endogenous compound might. Instead, it’s used to facilitate chemical transformations in synthetic chemistry. The specific pathways it affects would depend on the reaction it’s being used in .

Pharmacokinetics

It’s primarily used in a laboratory setting for chemical synthesis . It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Chloroiodomethane-D2’s action is the formation of new chemical compounds. For example, in the Simmon-Smith reaction, it helps form cyclopropane rings . The specific results depend on the reaction it’s being used in.

Propriétés

IUPAC Name |

chloro-dideuterio-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.